1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one
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Overview
Description
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one is a heterocyclic compound that belongs to the chromen family
Preparation Methods
The synthesis of 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of catalysts such as lipase in ionic liquids has been reported to facilitate the synthesis of chromen derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with diverse biological activities. In biology and medicine, chromen derivatives have shown promise as anticancer agents, with studies demonstrating their cytotoxic effects on various cancer cell lines . Additionally, these compounds have been investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that chromen derivatives can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and nitric oxide synthase (NOX) . These compounds may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one can be compared with other similar compounds such as chromanone and chromone. While all these compounds share a common chromene backbone, they exhibit distinct chemical and biological properties. For example, chromanone lacks a double bond between C-2 and C-3, which results in different biological activities compared to chromone . Other similar compounds include 1,3-dihydroxy-8,9-dimethoxy-6H-benzofuro[3,2-c]chromen-6-one and 4-[(4aR,6S)-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl]-1-butanol .
Properties
CAS No. |
6538-16-5 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,2,3,4,4a,10b-hexahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H14O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-2,5,7,10,12H,3-4,6,8H2 |
InChI Key |
KHVVBTCFGMLNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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